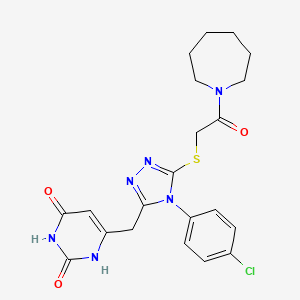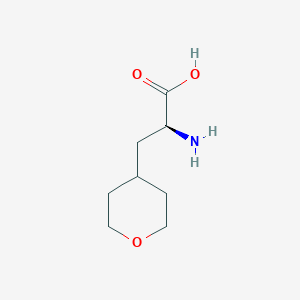
(S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid” is a chemical compound with the molecular formula C8H15NO3 . It is also known as “(3S)-3-Amino-3-(oxan-4-yl)propanoic acid” and "2H-Pyran-4-propanoic acid, β-aminotetrahydro-, (βS)-" .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14O3/c9-8(10)2-1-7-3-5-11-6-4-7/h7H,1-6H2,(H,9,10) . This code provides a unique representation of the molecule’s structure. The molecular weight of the compound is 173.21 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 158.2 and 173.21 , respectively. The InChI code provides information about its molecular structure . More specific properties like melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用
Energy Metabolism Enhancement
Research has shown that short-chain fatty acids (SCFAs), including substances structurally related to (S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, are involved in the enhancement of energy metabolism. A study by Canfora et al. (2017) demonstrated that colonic infusions of SCFA mixtures increased fat oxidation and energy expenditure in overweight/obese men, suggesting a potential application in weight management and metabolic health improvement (Canfora et al., 2017).
Gut Health and Fermentation Processes
Boets et al. (2015) explored the production of SCFAs from inulin fermentation in the human colon, providing insights into gut microbiota's role in fermenting undigested carbohydrates. This research highlights the importance of SCFAs, including derivatives of this compound, in supporting colon health and potentially preventing gastrointestinal disorders (Boets et al., 2015).
Neurological Disorders and Treatment Potential
The unique properties of this compound and related compounds have been explored in the context of neurological conditions. Pearl et al. (2003) discussed the role of succinic semialdehyde dehydrogenase deficiency, a disorder affecting CNS γ-aminobutyric acid (GABA) degradation. This research underscores the potential therapeutic applications of related compounds in treating or managing neurological diseases (Pearl et al., 2003).
Colonic SCFA Production and Metabolism
Studies have also focused on the exchange of SCFAs across the gut and liver, providing crucial insights into the metabolic pathways involved. Bloemen et al. (2009) quantified the gut and liver's role in the interorgan exchange of SCFAs in humans, highlighting the metabolic importance of these compounds and potential implications for diseases such as obesity and diabetes (Bloemen et al., 2009).
Safety and Hazards
The safety information for “(S)-2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid” indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
(2S)-2-amino-3-(oxan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHHRIISICNOLM-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride](/img/structure/B2762100.png)
![(Z)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2762104.png)
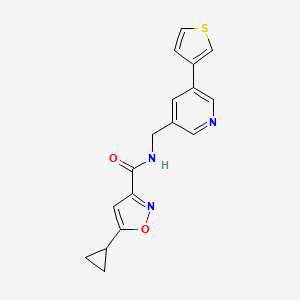
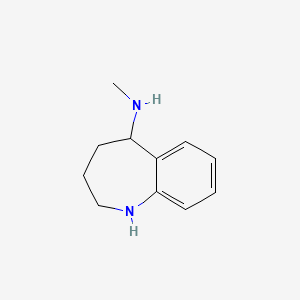
![7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2762108.png)
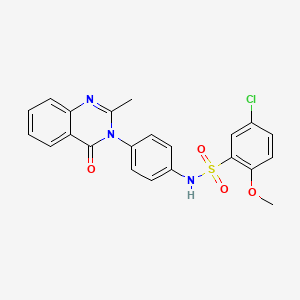


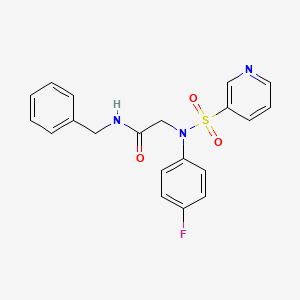
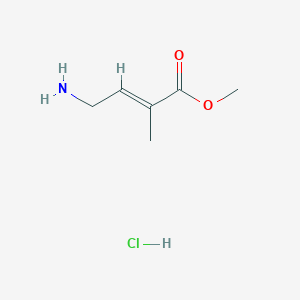

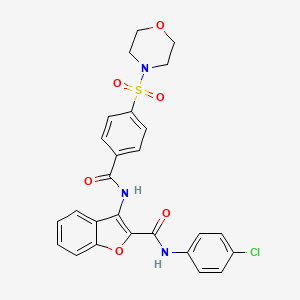
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2762121.png)
